3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with trichloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trichloropropan-2-ol moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various benzothiazole derivatives, which are important in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, resulting in the antimicrobial or anticancer effects observed with this compound .
Vergleich Mit ähnlichen Verbindungen
3-(1,3-Benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Used as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Investigated for its potential anticancer properties. The uniqueness of this compound lies in its trichloropropan-2-ol moiety, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives
Eigenschaften
CAS-Nummer |
4146-26-3 |
---|---|
Molekularformel |
C10H8Cl3NOS |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-1,1,1-trichloropropan-2-ol |
InChI |
InChI=1S/C10H8Cl3NOS/c11-10(12,13)8(15)5-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2 |
InChI-Schlüssel |
ZWEVYWZFCYKBJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.